2-Hydroxy Oleic Acid-d17
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Overview
Description
2-Hydroxy Oleic Acid-d17 is a deuterated analog of 2-Hydroxy Oleic Acid, a synthetic fatty acid known for its potential therapeutic applications. This compound is characterized by the presence of a hydroxyl group at the second carbon of the oleic acid chain, and the deuterium labeling at specific positions, which makes it useful for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Oleic Acid-d17 typically involves the hydroxylation of oleic acid followed by deuterium exchange reactions. One common method includes the use of deuterated reagents to introduce deuterium atoms at specific positions in the oleic acid molecule. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of deuterated water or other deuterium sources is essential in the production process to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Oleic Acid-d17 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve alcohols or alkyl halides under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-Hydroxy Oleic Acid-d17 has a wide range of applications in scientific research:
Biology: Investigated for its role in modulating lipid membranes and its potential as an anticancer agent.
Medicine: Explored for its antihypertensive properties and its ability to induce apoptosis in cancer cells
Industry: Utilized in the development of lipid-based drug delivery systems and as a precursor for the synthesis of bio-based surfactants and polymers
Mechanism of Action
2-Hydroxy Oleic Acid-d17 exerts its effects primarily by modulating the lipid composition of cell membranes. It incorporates into glycerophospholipids, altering membrane fluidity and structure. This modulation affects various cellular pathways, including those involved in cell cycle regulation and apoptosis. The compound has been shown to inhibit substrate oxidation and activate complex IV-dependent respiration in mitochondria, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Oleic Acid: The non-deuterated analog with similar biological activities.
2-Amino Oleic Acid: Known for its inhibitory effects on human pancreatic lipase.
2-Fatty Acrylic Acids: Used as derivatizable lipophilic platform molecules
Uniqueness
2-Hydroxy Oleic Acid-d17 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to its non-deuterated counterparts .
Properties
CAS No. |
1346606-40-3 |
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Molecular Formula |
C₁₈H₁₇D₁₇O₃ |
Molecular Weight |
315.57 |
Synonyms |
(9Z)-2-Hydroxy-9-octadecenoic Acid-d17; (Z)-2-Hydroxyoctadec-9-enoic Acid-d17; 2-Hydroxyoleic Acid; -d17 Minerva-d17l; cis-2-Hydroxy-9-octadecenoic Acid-d17; α-Hydroxyoleic Acid-d17; |
Origin of Product |
United States |
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